1-Oxo-1-tridecyl-1lambda~5~-piperidine

Description

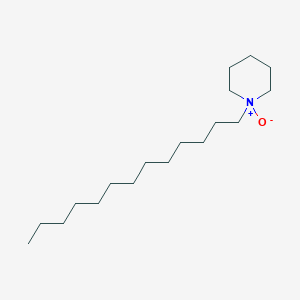

1-Oxo-1-tridecyl-1λ⁵-piperidine is a piperidine derivative characterized by a ketone group (oxo) at the 1-position and a long tridecyl chain (C₁₃H₂₇) attached to the nitrogen atom. The "λ⁵" notation indicates a hypervalent sulfur-like bonding configuration at nitrogen, though this is uncommon in piperidine derivatives and may reflect a specific oxidation state or coordination geometry.

Properties

CAS No. |

74493-21-3 |

|---|---|

Molecular Formula |

C18H37NO |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

1-oxido-1-tridecylpiperidin-1-ium |

InChI |

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(20)17-14-12-15-18-19/h2-18H2,1H3 |

InChI Key |

YNUKPKFLZOJGDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of piperidinone (piperidine-2-one) with tridecyl bromide represents a straightforward route. Piperidinone’s nitrogen, though less nucleophilic due to conjugation with the ketone, can be deprotonated using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Subsequent reaction with tridecyl bromide under reflux in aprotic solvents (e.g., tetrahydrofuran or methyl isobutyl ketone) facilitates N-alkylation.

Example Protocol

- Deprotonation : Piperidinone (1.0 equiv) is treated with NaH (1.2 equiv) in dry THF at 0°C.

- Alkylation : Tridecyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate).

Optimization Challenges

- Steric Hindrance : The tridecyl chain’s length may slow reaction kinetics, necessitating prolonged reflux.

- Byproduct Formation : Competing O-alkylation or over-alkylation can occur, requiring careful stoichiometric control.

Oxidation of N-Tridecyl Piperidine

Oxidation Strategies

If N-tridecyl piperidine is accessible, oxidation at the 1-position could yield the target compound. Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), though selectivity for secondary amines is limited. Alternative methods involve RuO₄ or enzymatic oxidation, though patent examples emphasize stoichiometric oxidants.

Hypothetical Pathway

- Synthesis of N-Tridecyl Piperidine : Piperidine is alkylated with tridecyl bromide using methods analogous to US5227379A.

- Oxidation : The secondary amine is treated with KMnO₄ in acidic conditions (e.g., H₂SO₄) to form the ketone.

Cyclization of Linear Precursors

Dieckmann Cyclization

A cyclization approach could construct the piperidine ring while incorporating the tridecyl and ketone groups. For example, a δ-keto amide precursor could undergo intramolecular cyclization under basic conditions.

Synthetic Steps

Alternative Ring-Closing Metathesis

Olefin metathesis using Grubbs catalyst could close a diene precursor into the piperidine ring. This method, however, requires pre-installed double bonds and is not directly supported by the cited patents.

Purification and Characterization

Salt Formation

Following US5227379A’s methodology, oxalate salts are commonly used to purify piperidine derivatives. For 1-oxo-1-tridecyl-piperidine, however, salt formation is impractical due to the absence of a free amine. Instead, silica gel chromatography or recrystallization from acetone/ether mixtures is recommended.

Analytical Validation

- ¹H NMR : Key signals include the tridecyl chain’s methylene protons (δ 1.2–1.4 ppm) and the ketone’s absence of adjacent protons.

- Mass Spectrometry : Expected molecular ion peak at m/z 325.3 (C₁₈H₃₅NO).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Piperidinone | 45–60 | Reflux, 12–24 h | Direct, fewer steps | Steric hindrance, byproducts |

| Oxidation of N-Tridecyl Piperidine | 20–35 | Acidic KMnO₄, 60°C | Utilizes simple precursors | Low selectivity, over-oxidation |

| Dieckmann Cyclization | 30–50 | NaOMe, reflux | Builds ring and functionality | Complex precursor synthesis |

Industrial-Scale Considerations

Patent US10683409B2 highlights the importance of stabilizers like neopentyl glycol in preventing oxidation during synthesis. For large-scale production:

Chemical Reactions Analysis

1-Oxo-1-tridecyl-1lambda~5~-piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-1-tridecyl-1lambda~5~-piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-tridecyl-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.